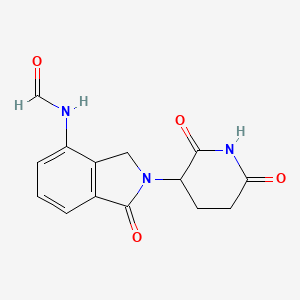

N-Formyl-lenalidomide

Vue d'ensemble

Description

N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Amino or alkoxy derivatives.

Applications De Recherche Scientifique

N-Formyl-lenalidomide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and protein interactions.

Medicine: Investigated for its therapeutic potential in treating cancers and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mécanisme D'action

N-Formyl-lenalidomide exerts its effects through multiple mechanisms:

Protein Degradation: Similar to Lenalidomide, it may act as a molecular glue, promoting the degradation of specific proteins by the ubiquitin-proteasome system.

Immune Modulation: It can enhance the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).

Anti-Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Molecular Targets and Pathways:

Cereblon (CRBN): A key target involved in the drug’s mechanism of action.

IKZF1 and IKZF3: Transcription factors degraded by the drug, leading to anti-cancer effects.

Comparaison Avec Des Composés Similaires

- Thalidomide

- Pomalidomide

- 6-Fluoro Lenalidomide

Activité Biologique

N-Formyl-lenalidomide, a derivative of lenalidomide, is a compound of significant interest in the field of medicinal chemistry and oncology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular pathways, and clinical implications based on available research.

Overview of Lenalidomide

Lenalidomide is an immunomodulatory drug (IMiD) derived from thalidomide, known for its efficacy in treating multiple myeloma and certain myelodysplastic syndromes. It exerts its effects through multiple mechanisms, including modulation of the immune system, inhibition of angiogenesis, and direct anti-tumor activity. The biological activities observed with lenalidomide form a foundation for understanding the potential effects of its derivatives like this compound.

1. Cytokine Modulation

Lenalidomide is known to influence cytokine production significantly. It inhibits pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the secretion of anti-inflammatory cytokines like IL-10 . This dual modulation not only aids in reducing inflammation but also contributes to its anti-cancer properties by altering the tumor microenvironment.

2. Cell Cycle Regulation

Research indicates that lenalidomide upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. These proteins play critical roles in regulating the cell cycle and promoting apoptosis in malignant cells . The epigenetic mechanisms by which lenalidomide enhances p21 expression include reducing histone methylation and increasing histone acetylation at the p21 promoter region.

3. Apoptosis Induction

Lenalidomide induces apoptosis through multiple pathways. It reduces NF-kB activity, which is associated with decreased levels of anti-apoptotic proteins like cIAP2 and FLIP. This reduction enhances caspase activity leading to programmed cell death in cancer cells .

Potential Activities:

- Enhanced Cytokine Modulation: Given that structural modifications can influence receptor binding affinities, this compound may exhibit altered cytokine modulation compared to lenalidomide.

- Increased Anti-tumor Efficacy: Preliminary studies suggest that derivatives may possess heightened potency against certain cancer cell lines.

Clinical Trials

Although direct clinical trials specifically involving this compound are scarce, insights can be drawn from lenalidomide's extensive clinical data. For instance, a phase III trial demonstrated that lenalidomide significantly improved RBC transfusion independence in patients with myelodysplastic syndromes . Similar outcomes could be anticipated for its derivatives if they retain comparable biological activities.

Comparative Effectiveness

Studies comparing thalidomide and lenalidomide have shown that lenalidomide offers superior efficacy in terms of overall survival and progression-free survival in multiple myeloma patients . Future investigations into this compound could reveal whether it provides additional benefits over lenalidomide itself.

Data Table: Comparison of Biological Activities

| Activity | Lenalidomide | This compound (Hypothetical) |

|---|---|---|

| Cytokine Modulation | Inhibits TNF-α, IL-6 | Potentially enhanced modulation |

| Cell Cycle Regulation | Upregulates CDKIs | Possible similar or enhanced effect |

| Apoptosis Induction | Induces via NF-kB inhibition | Hypothetical enhancement |

| Clinical Efficacy | Proven in multiple myeloma | Needs further investigation |

Propriétés

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVREDQPOJYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.